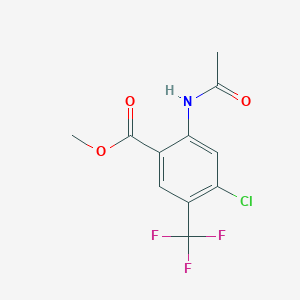
Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H9ClF3NO3 and a molecular weight of 295.64 g/mol It is characterized by the presence of an acetamido group, a chloro substituent, and a trifluoromethyl group on a benzoate ester backbone
Métodos De Preparación
The synthesis of Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 2-acetamido-4-chloro-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The acetamido group can be oxidized to form corresponding nitro compounds or reduced to amines using reagents like hydrogen peroxide or lithium aluminum hydride, respectively.
Aplicaciones Científicas De Investigación
Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes . The chloro substituent can participate in electrophilic interactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate can be compared with similar compounds such as:
Methyl 2-chloro-5-(trifluoromethyl)benzoate: Lacks the acetamido group, resulting in different chemical reactivity and biological properties.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate:
Methyl 2-acetamido-4-chloro-5-methylbenzoate: The methyl group replaces the trifluoromethyl group, leading to variations in chemical stability and reactivity.
Propiedades
Fórmula molecular |
C11H9ClF3NO3 |
|---|---|
Peso molecular |
295.64 g/mol |
Nombre IUPAC |
methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H9ClF3NO3/c1-5(17)16-9-4-8(12)7(11(13,14)15)3-6(9)10(18)19-2/h3-4H,1-2H3,(H,16,17) |
Clave InChI |
IHSVDMYWZOGOHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1C(=O)OC)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


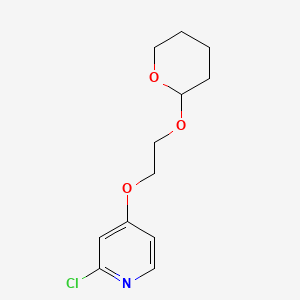
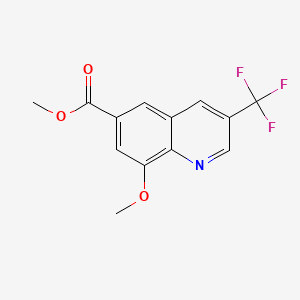
![3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B13935562.png)
![Benzo[c]isothiazol-6-ol](/img/structure/B13935569.png)
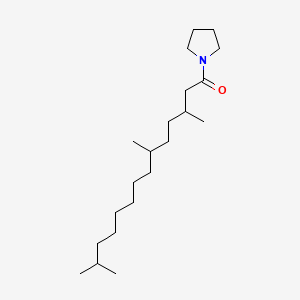
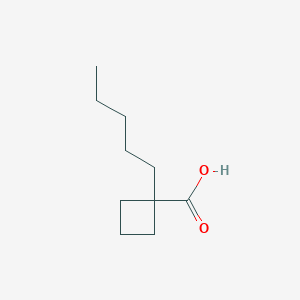
![3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13935591.png)
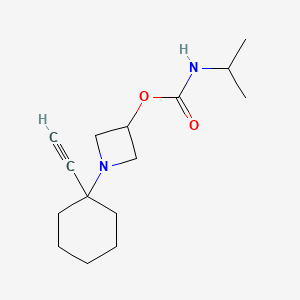
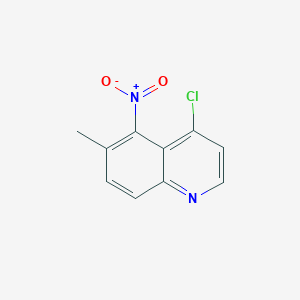
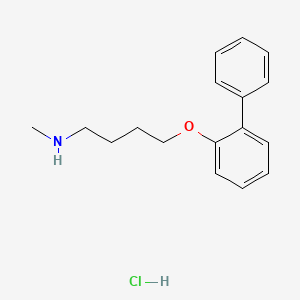
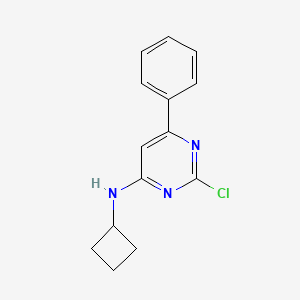
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide](/img/structure/B13935643.png)
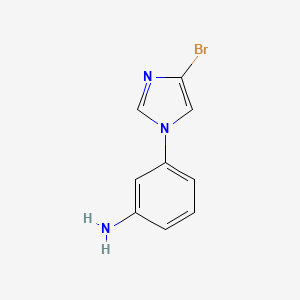
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
